molecular formula C12H13FN2O B6144998 [4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanol CAS No. 1152531-24-2

[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanol

Cat. No.: B6144998
CAS No.: 1152531-24-2
M. Wt: 220.2
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Description

[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanol is a chemical compound that features a pyrazole ring substituted with dimethyl groups and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with 3-fluorobenzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of [4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanone.

    Reduction: Formation of [4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanol is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential pharmacological properties. The presence of the pyrazole ring and fluorophenyl group suggests that it may exhibit biological activity, making it a candidate for drug development and therapeutic applications.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties can be exploited to create materials with specific characteristics, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of [4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanol involves its interaction with molecular targets and pathways within biological systems. The pyrazole ring can interact with various enzymes and receptors, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity, leading to more pronounced biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol
  • [4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-chlorophenyl]methanol
  • [4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-bromophenyl]methanol

Uniqueness

Compared to similar compounds, [4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanol stands out due to the presence of the fluorine atom. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing metabolic stability and enhancing binding interactions with biological targets.

Properties

CAS No.

1152531-24-2

Molecular Formula

C12H13FN2O

Molecular Weight

220.2

Purity

95

Origin of Product

United States

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